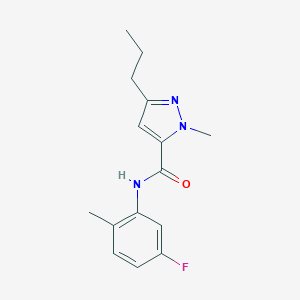

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPP belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mécanisme D'action

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a selective agonist for the cannabinoid receptor CB1. When this compound binds to CB1, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the physiological and biochemical effects observed with this compound.

Biochemical and Physiological Effects:

This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hypothermia, and decrease anxiety-like behavior. This compound has also been shown to have potential applications in the treatment of depression and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its ability to act as a selective agonist for the CB1 receptor. This property makes this compound a useful tool for studying the physiological and biochemical effects of CB1 activation. However, one limitation of this compound is its potential for off-target effects. This compound has been shown to have some affinity for other receptors, such as the serotonin receptor 5-HT1A. This can complicate the interpretation of data obtained from experiments using this compound.

Orientations Futures

There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential for this compound in the treatment of anxiety and depression. Further research is needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of more selective agonists for the CB1 receptor. This could help to minimize off-target effects and improve the specificity of experiments using these compounds. Finally, future research could focus on the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity.

Conclusion:

In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound acts as a selective agonist for the CB1 receptor and has been shown to exhibit a range of biochemical and physiological effects. While this compound has potential as a tool for studying the physiological and biochemical effects of CB1 activation, further research is needed to determine its efficacy and safety in humans. Additionally, the development of more selective agonists and analogs of this compound could help to improve the specificity and pharmacokinetic properties of these compounds.

Méthodes De Synthèse

The synthesis of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be achieved through a series of chemical reactions. The first step involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base to yield this compound.

Applications De Recherche Scientifique

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a selective agonist for the cannabinoid receptor CB1. This property makes this compound a useful tool for studying the physiological and biochemical effects of CB1 activation. This compound has also been shown to have potential applications in the treatment of anxiety and depression.

Propriétés

Formule moléculaire |

C15H18FN3O |

|---|---|

Poids moléculaire |

275.32 g/mol |

Nom IUPAC |

N-(5-fluoro-2-methylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide |

InChI |

InChI=1S/C15H18FN3O/c1-4-5-12-9-14(19(3)18-12)15(20)17-13-8-11(16)7-6-10(13)2/h6-9H,4-5H2,1-3H3,(H,17,20) |

Clé InChI |

JABGOXPLTMTOHS-UHFFFAOYSA-N |

SMILES |

CCCC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)F)C)C |

SMILES canonique |

CCCC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)F)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286842.png)

![3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286845.png)

![3-(3,5-Dimethylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286848.png)

![4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether](/img/structure/B286849.png)

![3-(3,5-Dimethylphenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286850.png)

![3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286851.png)

![6-(1,5-diphenyl-1H-pyrazol-4-yl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286852.png)

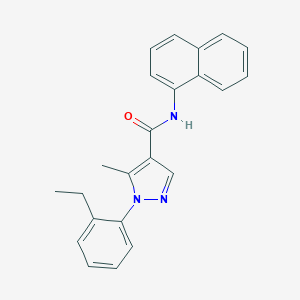

![3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286854.png)

![3-(4-Chlorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286856.png)

![3-(4-Chlorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286858.png)

![3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286859.png)

![3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286860.png)

![3-(4-Chlorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286861.png)